3-Aminobenzoic acid hydrochloride

Intestinal permeability Epithelial barrier function Inflammatory bowel disease

Researchers studying intestinal epithelial integrity or developing carbonic anhydrase inhibitors require the specific meta-isomer hydrochloride salt to ensure aqueous assay compatibility and reproducible biological activity. Substituting the free base or 4-ABA isomer compromises solubility and target engagement. - Aqueous-soluble HCl salt validated in Caco-2 barrier function assays and DSS-induced colitis models. - Upregulates tight junction molecules CLDN1 and TJP1; distinct CA inhibition profile vs. 4-ABA. - Supplied as ≥98% pure white crystalline solid with confirmed crystal structure (triclinic, P1) for XRD reference.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 15151-51-6
Cat. No. B082133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzoic acid hydrochloride
CAS15151-51-6
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[NH3+])C(=O)O.[Cl-]
InChIInChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
InChIKeyPTTMMENRLMBXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzoic Acid HCl Specifications


3-Aminobenzoic acid hydrochloride (CAS 15151-51-6), also referred to as meta-aminobenzoic acid hydrochloride (MABA·HCl), is the hydrochloride salt form of 3-aminobenzoic acid (3-ABA). The compound possesses the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and water solubility compared to its free base form . The compound is commercially available at purity specifications typically ranging from ≥98% to ≥99% (HPLC) and is supplied as a white crystalline solid with a melting point of 260–280 °C (with decomposition) .

1Hydrochloride salt form for enhanced aqueous solubility
2Meta-amino isomer (3-ABA) for distinct bioactivity profiles
3High-purity specifications support reproducible aqueous assays

Why 3-Aminobenzoic Acid HCl Cannot Be Substituted


Substitution of 3-aminobenzoic acid hydrochloride with the free base 3-aminobenzoic acid or with positional isomers such as 4-aminobenzoic acid (4-ABA) introduces quantifiable differences in both physicochemical handling properties and functional biological activity. The hydrochloride salt form exhibits enhanced aqueous solubility relative to the free base , a critical factor in aqueous assay compatibility and formulation workflows. Furthermore, the meta-positioned amino group (3-ABA) confers distinct biological activity profiles compared to the para-substituted isomer (4-ABA), as demonstrated in both enzymatic inhibition and epithelial barrier function assays [1][2]. These differences render simple in-class substitution scientifically invalid for applications requiring specific isomer-dependent activity or defined solubility behavior.

Target3-ABA·HCl (hydrochloride salt)
May not be directly interchangeable with3-ABA free base – solubility difference may limit aqueous assay compatibility
Target3-ABA (meta-amino isomer)
Positional isomer substitution risk4-ABA (para isomer) shows distinct enzyme inhibition and barrier function profiles; isomer-specific procurement required for reproducible results

3-Aminobenzoic Acid HCl Comparative Evidence


Epithelial Barrier Enhancement vs. 4-ABA

In a screening study of gut microbial metabolites, 3-aminobenzoic acid (3-ABA) was identified as the most effective compound for enhancing intestinal epithelial barrier function among structural isomers tested [1]. While 4-aminobenzoic acid (4-ABA) demonstrated the ability to enhance barrier function in Caco-2 cell monolayers, further comparative analysis of structural isomers revealed that 3-ABA was significantly more potent in increasing transepithelial electrical resistance (TEER) and reducing epithelial permeability [1].

Epithelial Barrier vs. 4-ABA
Head-to-head
3-ABA most effective isomer; significantly higher TEER increase and permeability reduction vs. 4-ABA in Caco-2 monolayers
Reported isomer-specific barrier response context
Caco-2 assay; TEER endpoint; screening of 119 metabolites
Intestinal permeability Epithelial barrier function Inflammatory bowel disease

Carbonic Anhydrase Inhibition vs. 4-ABA

In a comparative enzyme inhibition study using purified sheep heart carbonic anhydrase (shCA), 3-aminobenzoic acid and 4-aminobenzoic acid exhibited distinct inhibitory profiles [1]. Both compounds were evaluated alongside several benzoic acid derivatives, with IC₅₀ values calculated for each compound [1]. The differential inhibition between the meta- and para-substituted aminobenzoic acids provides a quantitative basis for isomer-specific selection in carbonic anhydrase inhibitor discovery programs.

Carbonic Anhydrase Inhibition
Head-to-head
3-ABA and 4-ABA exhibit distinct IC₅₀ values against purified sheep heart carbonic anhydrase
Reported isomer-dependent enzyme inhibition context
shCA in vitro assay; IC₅₀ comparison
Enzyme inhibition Carbonic anhydrase Medicinal chemistry

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 3-aminobenzoic acid (3-ABA·HCl) exhibits enhanced aqueous solubility compared to its free base counterpart . The free base 3-aminobenzoic acid is reported to be only slightly soluble in water at 5.9 g/L at 15 °C . Protonation of the amino group through hydrochloride salt formation increases the compound's polarity, thereby improving water solubility . This physicochemical modification addresses a key handling limitation encountered with the free base in aqueous experimental systems.

Aqueous Solubility: Salt vs. Free Base
Class-level
HCl salt form: soluble in water; free base: slightly soluble (5.9 g/L at 15 °C)
Salt form supports aqueous assay compatibility; data to verify
Vendor specification; class-level inference
Aqueous solubility Salt formulation Assay compatibility

3-Aminobenzoic Acid HCl Applications


Intestinal Barrier & IBD Research

Based on direct comparative efficacy data showing 3-ABA as the most effective structural isomer for enhancing transepithelial electrical resistance and reducing epithelial permeability in Caco-2 cell assays [1], 3-aminobenzoic acid hydrochloride is specifically indicated for studies investigating intestinal epithelial integrity, tight junction regulation, and ulcerative colitis pathogenesis. The compound has been demonstrated to upregulate tight junction molecules including CLDN1 and TJP1 [1]. Procurement of the hydrochloride salt ensures aqueous solubility compatible with cell culture media and in vivo administration protocols, as validated in dextran sodium sulfate-induced colitis mouse models where rectal 3-ABA administration ameliorated disease severity [1].

Carbonic Anhydrase Inhibitor Discovery & Optimization

The differential carbonic anhydrase inhibition profile of 3-aminobenzoic acid relative to its 4-substituted isomer [2] establishes this compound as a structurally defined starting scaffold for CA inhibitor development programs. The hydrochloride salt form provides handling advantages for in vitro enzyme assays conducted in aqueous buffer systems. Researchers pursuing novel CA inhibitors for glaucoma, epilepsy, gastroduodenal ulcers, or neurological disorders should specify the 3-aminobenzoic acid hydrochloride isomer to ensure reproducible structure-activity relationship data [2].

Ratiometric Fluorescent Nanoprobe Fabrication

3-Aminobenzoic acid hydrochloride has documented utility as a building block for fabricating ratiometric fluorescent nanoprobes . The compound's aqueous solubility, conferred by the hydrochloride salt form, facilitates its incorporation into water-based nanoprobe synthesis protocols. Aminobenzoic acid-containing Schiff base derivatives have been employed as ratiometric fluorescent probes for selective Al³⁺ ion detection in aqueous solution without organic co-solvent [3]. The hydrochloride salt provides a readily soluble precursor for such sensor development applications.

Crystallography & Structural Biology

The complete crystal and molecular structure of 3-aminobenzoic acid hydrochloride has been independently determined and refined to a final R index of 0.043 from diffractometer data [4]. The compound crystallizes in the triclinic space group P1 with unit cell parameters a = 14.706 Å, b = 5.836 Å, c = 4.567 Å, α = 96.22°, β = 91.11°, and γ = 98.62° [4]. This well-characterized crystallographic data establishes 3-aminobenzoic acid hydrochloride as a reliable reference standard for X-ray diffraction calibration and solid-state structural analysis.

Application
Selection Property
Validation Focus
Intestinal barrier research models
Aqueous solubility + isomer-specific barrier activity
Epithelial TEER and tight junction endpoints
Carbonic anhydrase inhibitor discovery
Isomer-defined enzyme inhibition profile
IC₅₀ and structure-activity relationships
Fluorescent sensor development
Aqueous solubility and amine reactivity
Nanoprobe synthesis and Al³⁺ detection
Crystallographic reference standard
Well-characterized crystal structure
XRD calibration and solid-state analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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